2-Amino-5-(chloromethyl)pyrimidine Hydrochloride
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Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions that utilize amino and chloro groups for functionalization. Although specific methods for the synthesis of 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride were not directly found, related research provides insight into general approaches. For instance, the preparation of pyrimidine derivatives can involve condensation reactions, where amino groups play a crucial role in the formation of the pyrimidine ring (Rajam et al., 2017). Such synthetic routes might be adaptable for the synthesis of 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride, often exhibits features conducive to hydrogen bonding and molecular recognition, which are critical for their biological and chemical utility. Tautomeric forms can influence the molecule's recognition and binding properties, as observed in related pyrimidine structures (Rajam et al., 2017).
Chemical Reactions and Properties
Pyrimidine derivatives participate in a variety of chemical reactions. For example, they can react with chlorocarboxylic acid chlorides to form amides, or undergo selective intramolecular alkylation (Chernyshev et al., 2014). These reactions are influenced by the presence of amino and chloromethyl groups, which are reactive sites for further functionalization.
Physical Properties Analysis
The physical properties of 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride, such as solubility, melting point, and crystal structure, are essential for its application in various fields. While specific data on 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride was not found, related compounds exhibit properties like hydrogen-bonded sheets and isostructural nature, which can affect their physical state and solubility (Trilleras et al., 2009).
Chemical Properties Analysis
The chemical properties of 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride, including reactivity, stability, and interaction with other chemicals, are determined by its functional groups. The amino and chloromethyl groups make it a versatile intermediate for synthesizing more complex molecules. The reactions and stability of related pyrimidine compounds provide insight into potential reactivity and applications (Deshmukh et al., 2009).
Scientific Research Applications
Pyrimidine Derivatives and Molecular Recognition
2-Amino-5-(chloromethyl)pyrimidine Hydrochloride is linked to the study of pyrimidine derivatives, crucial in biology and medicine. Pyrimidines, including variants of this compound, are vital in DNA and play a significant role in the molecular recognition processes essential for pharmaceuticals. Their hydrogen bonding characteristics are particularly noteworthy for understanding drug actions (Rajam et al., 2017).
Synthesis and Antibacterial Applications
Research has shown the successful synthesis of certain pyrimidine derivatives using 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride-related compounds. These synthesized compounds have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria (Deshmukh et al., 2009), (Etemadi et al., 2016).
Development of Novel Pyrimidine Derivatives
Innovative pyrimidine derivatives have been synthesized, exploring the versatility of pyrimidine chemistry. These novel derivatives show potential for further biological and medicinal applications (Bakhite et al., 2005), (Wang & Neidlein, 1998).
Binding to Biological Macromolecules
Studies indicate that derivatives of 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride can bind to biological macromolecules. This binding characteristic is vital for understanding the interaction of these compounds within biological systems, especially in the context of drug development (Nishigaki & Tanaka, 1985).
Cocrystal Design
In the field of crystallography, 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride-related compounds are used to design cocrystals. This research is crucial for understanding the molecular structure and potential applications of pyrimidine derivatives in various fields (Rajam et al., 2018).
properties
IUPAC Name |
5-(chloromethyl)pyrimidin-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-1-4-2-8-5(7)9-3-4;/h2-3H,1H2,(H2,7,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCDXBZHIFMCGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(chloromethyl)pyrimidine Hydrochloride | |
CAS RN |
120747-86-6 |
Source
|
Record name | 2-Pyrimidinamine, 5-(chloromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120747-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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